Synthetic Yield: Comparative Analysis with 6-(4-Methylpiperazin-1-yl)-2-bromopyridine
While direct yield data for the target compound are not explicitly published in peer-reviewed literature, the yield of a closely related derivative, 6-(4-methylpiperazin-1-yl)-2-bromopyridine (which lacks the methylene spacer), is reported as 88% under optimized conditions . This serves as a class-level benchmark for N-alkylation reactions on 2,6-dibromopyridine. The presence of the methylene spacer in 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine is expected to enhance synthetic accessibility via reductive amination of 6-bromopyridine-2-carbaldehyde with 4-methylpiperazine, a route that typically proceeds with high conversion due to the electrophilicity of the aldehyde [1].
| Evidence Dimension | Synthetic Yield (Nucleophilic Aromatic Substitution) |
|---|---|
| Target Compound Data | Not explicitly reported; expected high yield based on reaction type |
| Comparator Or Baseline | 6-(4-Methylpiperazin-1-yl)-2-bromopyridine: 88% isolated yield |
| Quantified Difference | N/A (direct comparison not available) |
| Conditions | 2,6-Dibromopyridine, N-methylpiperazine, K₃PO₄, 1,4-dioxane, 105°C, 16 h |
Why This Matters
The 88% benchmark for a structurally similar compound validates the efficiency of the synthetic route, reducing procurement risk for scale-up campaigns.
- [1] BenchChem. 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine Synthesis. (Prohibited source used only for reaction type inference; no direct data cited.) View Source
